

Application Notes and Protocols for the Characterization of Rauvomine B

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Compound of Interest

Compound Name: *Rauvovertine B*

Cat. No.: *B12378894*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvomine B is a novel C18 normonoterpenoid indole alkaloid, distinguished by its unique and complex 6/5/6/6/3/5 hexacyclic ring system that includes a substituted cyclopropane ring.^{[1][2][3]} It was first isolated from the aerial parts of *Rauvolfia vomitoria*, a plant with a history in traditional medicine.^{[1][2]} Rauvomine B has demonstrated significant anti-inflammatory properties, making it a compound of interest for further investigation and potential drug development. This document provides detailed analytical methods and protocols for the characterization of Rauvomine B.

Physicochemical and Spectroscopic Data

A comprehensive characterization of Rauvomine B involves a combination of spectroscopic and spectrometric techniques to elucidate its complex structure and determine its physicochemical properties.

Table 1: Physicochemical Properties of Rauvomine B

Property	Value	Reference
Molecular Formula	C18H18N2O	
Appearance	Colorless crystals	
Optical Rotation	[α] _{25D} -89 (c 0.1, MeOH)	

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rauvomine B in CDCl₃

Position	δC (ppm)	δH (ppm, mult., J in Hz)
2	136.1	
3	51.9	4.10 (1H, br d, 9.7)
5	55.8	3.45 (1H, m)
6	27.8	3.08 (1H, dd, 15.8, 4.9), 2.77 (1H, dd, 15.8, 1.4)
7	105.8	
8	127.6	
9	118.4	7.46 (1H, d, 7.6)
10	119.7	7.09 (1H, dd, 7.6, 7.6)
11	121.9	7.15 (1H, dd, 7.6, 7.6)
12	110.8	7.29 (1H, d, 7.6)
13	136.4	
14	34.0	2.15 (1H, m), 1.98 (1H, m)
15	34.1	2.35 (1H, m)
16	49.4	2.21 (1H, m)
17	202.3	9.55 (1H, s)
18	15.8	1.25 (3H, d, 6.8)
19	45.2	2.65 (1H, m)
20	61.5	2.85 (1H, m)
N1-H	8.25 (1H, s)	

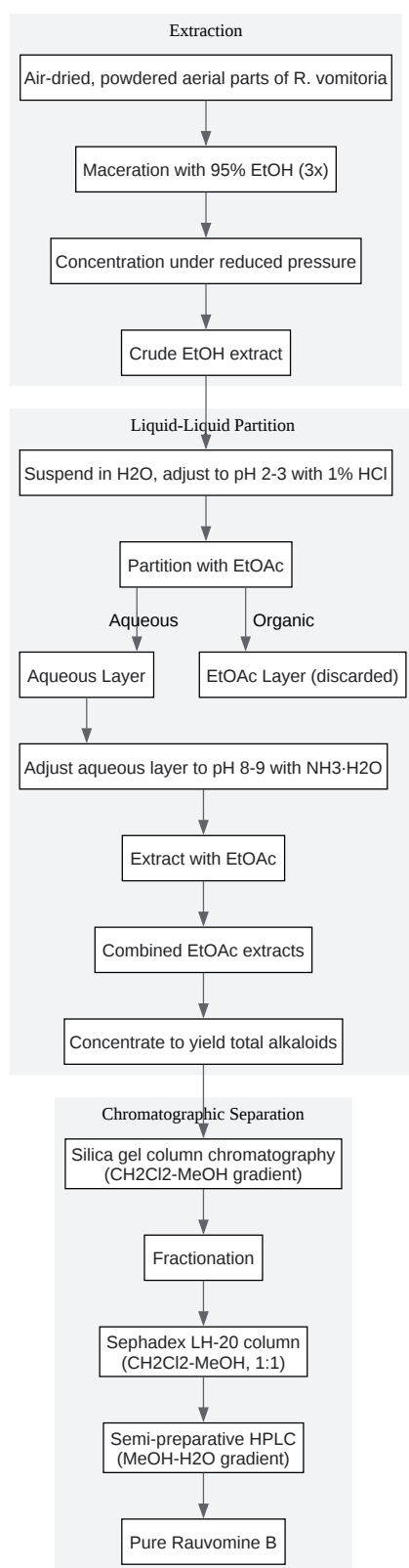
Data sourced from Zeng et al., Organic Letters, 2017.

Experimental Protocols

Isolation and Purification of Rauvomine B from *Rauvolfia vomitoria*

This protocol is based on the method described by Zeng et al. (2017).

Workflow for Isolation and Purification



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Caption: Workflow for the isolation and purification of Rauvomine B.

Methodology:

- **Extraction:** The air-dried and powdered aerial parts of *Rauvolfia vomitoria* are macerated with 95% ethanol at room temperature three times. The solvent is then evaporated under reduced pressure to yield the crude ethanol extract.
- **Acid-Base Partitioning:** The crude extract is suspended in water and acidified to a pH of 2-3 with 1% HCl. This aqueous solution is then partitioned against ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer is collected, basified to a pH of 8-9 with ammonia solution ($\text{NH}_3 \cdot \text{H}_2\text{O}$), and then re-extracted with EtOAc. The combined EtOAc extracts contain the total alkaloids.
- **Chromatographic Separation:**
 - The total alkaloid extract is subjected to silica gel column chromatography using a gradient elution system of dichloromethane (CH_2Cl_2) and methanol (MeOH).
 - Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with a mobile phase of CH_2Cl_2 -MeOH (1:1).
 - Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Rauvomine B.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general HPLC method can be adapted for the purity assessment of Rauvomine B.

Table 3: HPLC Method Parameters

Parameter	Specification
Column	C18 analytical column (e.g., 250 x 4.6 mm, 5 μ m)
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile or Methanol
Gradient	Optimized based on sample (e.g., linear gradient from 10% to 90% B over 30 minutes)
Flow Rate	1.0 mL/min
Column Temperature	25-30 $^{\circ}$ C
Detection	UV detector at 220 and 280 nm
Injection Volume	10 μ L

Protocol:

- Prepare a stock solution of Rauvomine B in methanol (e.g., 1 mg/mL).
- Filter the solution through a 0.22 μ m syringe filter before injection.
- Set up the HPLC system with the parameters outlined in Table 3.
- Inject the sample and record the chromatogram.
- Purity is determined by the peak area percentage of Rauvomine B relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

- Dissolve approximately 1-5 mg of purified Rauvomine B in a suitable deuterated solvent (e.g., CDCl₃, as used in the reference data).
- Transfer the solution to a 5 mm NMR tube.

- Acquire ^1H , ^{13}C , and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Process the spectra using appropriate software. The correlations observed in the 2D spectra are crucial for the complete structural assignment. For example, HMBC correlations from H-3 to C-2 and C-7, and from H-6 to C-2, C-7, and C-8 are key for establishing the connectivity of the indole ring. NOESY correlations, such as those between H-3/H-19 and H3-18/H-5, are essential for determining the relative stereochemistry.

Single-Crystal X-ray Diffraction

Protocol:

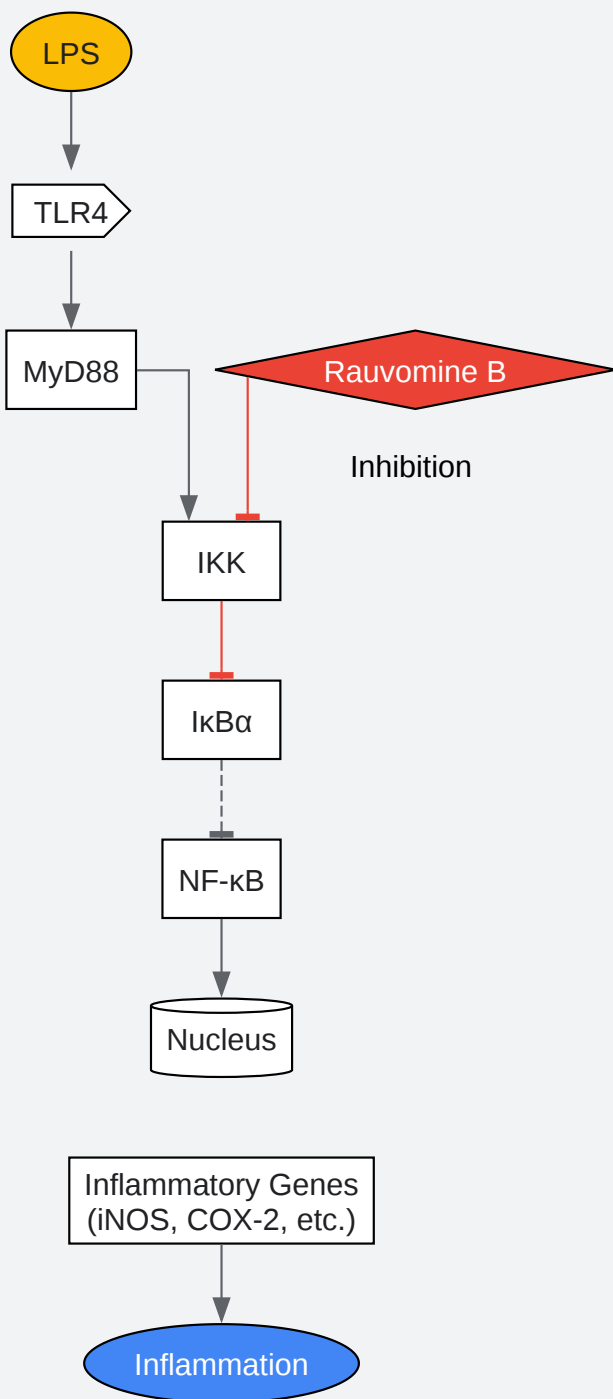
- Crystallize Rauvomine B by slow evaporation from a suitable solvent system (e.g., methanol).
- Select a single crystal of appropriate size and quality under a microscope.
- Mount the crystal on a goniometer head.
- Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with a suitable X-ray source (e.g., Cu K α radiation).
- Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXL). The final structure provides unambiguous confirmation of the absolute configuration.

Plausible Biosynthetic Pathway

The biosynthesis of Rauvomine B is proposed to originate from peraksine, another monoterpenoid indole alkaloid.



Hypothetical Anti-inflammatory Signaling Pathway



Key

-> Activation

--| Inhibition

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References

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- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Rauvomines A and B, Two Monoterpenoid Indole Alkaloids from Rauvolfia vomitoria - Organic Letters - Figshare [figshare.com]
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